![molecular formula C21H26N2O4 B4116176 N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine](/img/structure/B4116176.png)
N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine
Overview
Description
N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MPA" and is a type of asparagine derivative. The purpose of
Mechanism of Action
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of the enzyme asparagine synthetase. Asparagine synthetase is an enzyme that plays a key role in the synthesis of asparagine, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting this enzyme, MPA can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. MPA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPA in lab experiments is its ability to selectively inhibit asparagine synthetase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, MPA has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, MPA is a complex molecule that requires expertise in organic chemistry to synthesize.
Future Directions
There are many potential future directions for research involving MPA. One area of interest is the development of MPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of MPA on various biological systems. Additionally, there is potential for the development of new synthetic methods for the production of MPA and related compounds.
Conclusion:
In conclusion, N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and it has been used in the development of drugs for the treatment of various diseases. While there are some limitations to the use of MPA in lab experiments, there are many potential future directions for research involving this compound.
Scientific Research Applications
MPA has been used extensively in scientific research due to its potential applications in drug discovery and development. MPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(3-methylbutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15(2)12-13-22-19(21(25)26)14-20(24)23-16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-11,15,19,22H,12-14H2,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBIOIYCVDKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methylbutyl)-N-(4-phenoxyphenyl)asparagine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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